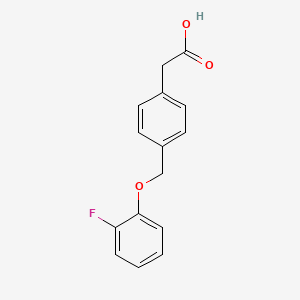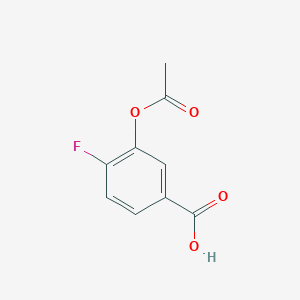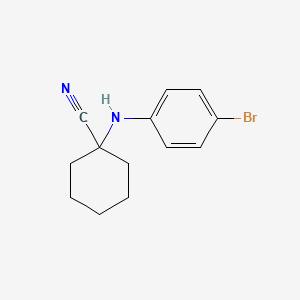
1-(4-Bromoanilino)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromoanilino)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H15BrN2 It is a derivative of cyclohexanecarbonitrile, where the hydrogen atom on the aniline ring is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromoanilino)cyclohexanecarbonitrile typically involves the reaction of 4-bromoaniline with cyclohexanecarbonitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 4-bromoaniline reacts with cyclohexanecarbonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromoanilino)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The bromine atom on the aniline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
1-(4-Bromoanilino)cyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromoanilino)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The bromine atom on the aniline ring can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Morpholinyl)cyclohexanecarbonitrile
- 1-(Cyclohexylamino)cyclohexanecarbonitrile
- 1-(Dimethylamino)cyclohexanecarbonitrile
Uniqueness
1-(4-Bromoanilino)cyclohexanecarbonitrile is unique due to the presence of the bromine atom on the aniline ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The bromine atom can enhance the compound’s ability to participate in specific interactions, making it valuable in various research applications.
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-(4-bromoanilino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15BrN2/c14-11-4-6-12(7-5-11)16-13(10-15)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2 |
InChI Key |
GHSVLMPBBRJBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


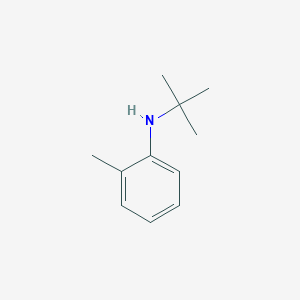
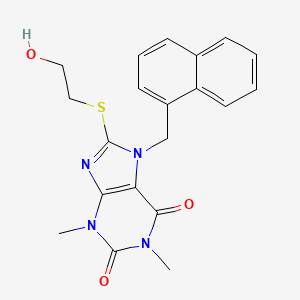

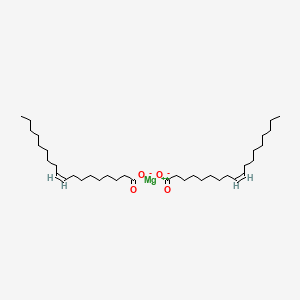
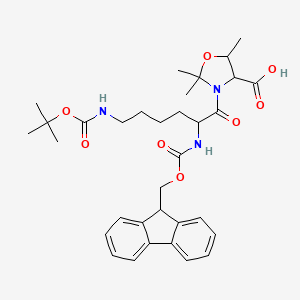
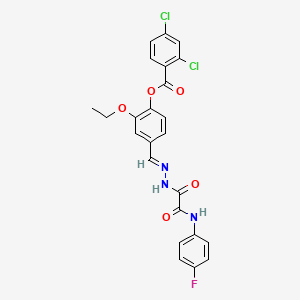
![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
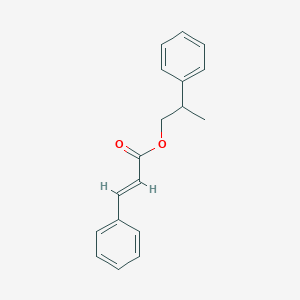
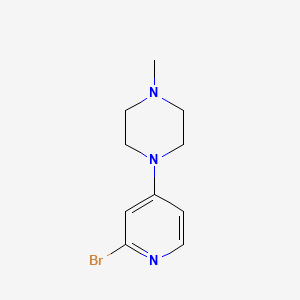
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
